

(S)-(+)-2-Phenylbutyric acid CAS number 4286-15-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Phenylbutyric acid

Cat. No.: B1363286

[Get Quote](#)

An In-Depth Technical Guide to (S)-(+)-2-Phenylbutyric Acid (CAS 4286-15-1)

Abstract

This technical guide provides a comprehensive overview of **(S)-(+)-2-Phenylbutyric acid** (CAS 4286-15-1), a significant chiral building block in organic synthesis and drug development. The document details its physicochemical and spectroscopic properties, outlines experimental protocols for its synthesis and analysis, and explores its primary applications. Particular emphasis is placed on its role as a key intermediate in the synthesis of pharmacologically active molecules. Furthermore, the guide discusses the broader biological context of phenylbutyric acids, including their mechanisms of action as histone deacetylase (HDAC) inhibitors and chemical chaperones. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of technical data and methodologies.

Introduction

(S)-(+)-2-Phenylbutyric acid, with the Chemical Abstracts Service (CAS) number 4286-15-1, is the (S)-enantiomer of 2-phenylbutyric acid. It is an organic compound classified as a phenylpropanoid.^[1] As a chiral carboxylic acid, it serves as a valuable intermediate and building block in asymmetric synthesis. Its stereospecific structure is crucial for the synthesis of certain enantiomerically pure active pharmaceutical ingredients (APIs). A primary and significant application of **(S)-(+)-2-Phenylbutyric acid** is its role as a key intermediate in the preparation of Indobufen, a potent antithrombotic agent.^[2] The stereochemistry of the final

drug product is critical for its efficacy and safety profile, making the optical purity of this precursor paramount.^[2]

While often discussed in the broader context of phenylbutyrate, it is essential to distinguish **(S)-(+)-2-Phenylbutyric acid** from its related compounds, such as 4-Phenylbutyric acid (4-PBA), which is more widely known for its clinical applications in urea cycle disorders and its activity as a histone deacetylase (HDAC) inhibitor.^{[3][4]} This guide will focus specifically on the technical data and applications directly related to the (S)-2- enantiomer.

Physicochemical Properties

The fundamental physical and chemical properties of **(S)-(+)-2-Phenylbutyric acid** are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	4286-15-1	[5] [6]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [5] [6] [7]
Molecular Weight	164.20 g/mol	[1] [5] [6]
Appearance	White to yellowish adhering crystals or colorless liquid	[6] [8] [9]
Density	1.055 g/mL at 25 °C	[7]
Boiling Point	98-100 °C at 0.3 mmHg	[7]
Flash Point	110 °C (230 °F) - closed cup	[10]
Refractive Index	n _{20/D} 1.516	[7]
Optical Activity	[α] ¹⁹ /D +92° (c = 0.9 in toluene)	
Solubility	Poorly soluble in water; moderately soluble in ethanol and acetone	[11]
SMILES	CC--INVALID-LINK--c1ccccc1	
InChI Key	OFJWFSNDPCAWDK- VIFPVBQESA-N	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **(S)-(+) -2-Phenylbutyric acid**. The following table summarizes key data obtained from various spectroscopic techniques.

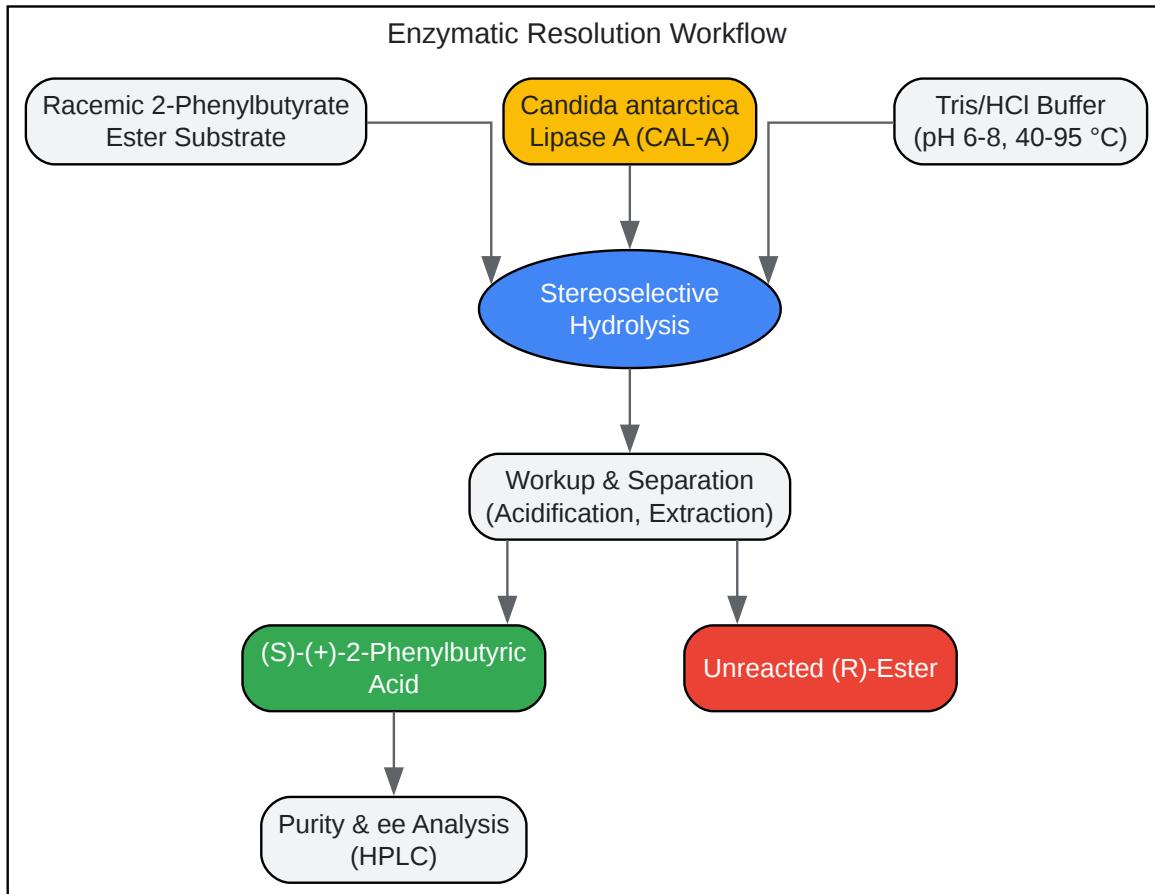
Spectroscopy	Key Data / Peaks	References
¹ H NMR	(400 MHz, CDCl ₃) δ (ppm): 1.18 (d, 3H), 2.68 (dd, 1H), 2.77 (sextet, 1H), 3.08 (dd, 1H), 7.20 (m, 3H), 7.30 (m, 2H), 11.14 (broad s, 1H)	[12]
¹³ C NMR	(101 MHz, CDCl ₃) δ (ppm): 16.59, 39.39, 41.24, 126.52, 128.51, 129.09, 139.10, 182.00	[12]
IR	(ATR, neat) ν (cm ⁻¹): 3086- 2557 (broad, O-H), 1698 (C=O), 1453, 1249, 941, 740, 702	[12]
Mass Spec (EI-MS)	m/z: 164 (M ⁺), 119, 91 (Base Peak), 77	[12][13]

Synthesis and Resolution

Optically pure **(S)-(+)-2-Phenylbutyric acid** is most commonly obtained through the resolution of its racemic mixture, although asymmetric synthesis routes also exist. Enzymatic resolution is a preferred method due to its high stereoselectivity and mild reaction conditions.

Experimental Protocol: Stereoselective Enzymatic Hydrolysis

This protocol is based on the kinetic resolution of a racemic 2-phenylbutyric acid ester using a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-acid.[2]


Materials:

- Racemic 2-phenylbutyrate ester (e.g., hexyl ester)

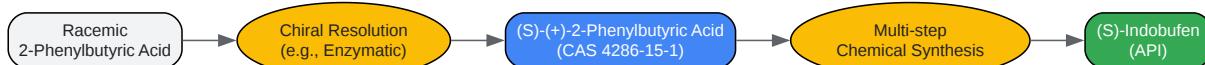
- *Candida antarctica* lipase A (CAL-A)
- Tris/HCl buffer solution (pH 6.0-8.0)
- Hydroxyethyl- β -cyclodextrin (optional, to improve substrate solubility)
- Organic solvent for extraction (e.g., ethyl acetate)
- Aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH) for workup

Procedure:

- Prepare a reaction medium consisting of the Tris/HCl buffer. If used, dissolve the cyclodextrin derivative in the buffer to the desired concentration (e.g., 15-300 mmol/L).[\[2\]](#)
- Add the racemic 2-phenylbutyrate ester substrate and the lipase (e.g., 30 mg CAL-A per 0.015 mmol substrate) to the reaction medium.[\[2\]](#)
- Stir the mixture at a controlled temperature (e.g., 40-95 °C) for a specified duration (e.g., 4 hours).[\[2\]](#)
- Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine substrate conversion and the enantiomeric excess (ee) of the product.
- Upon completion, stop the reaction and separate the enzyme (e.g., by filtration).
- Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, then extract the (S)-2-Phenylbutyric acid into an organic solvent.
- The unreacted (R)-ester remains in the organic phase and can be separated from the (S)-acid. The (S)-acid can be further purified from the aqueous phase after extraction.
- Analyze the final product for yield and optical purity by HPLC. An enantiomeric excess (ee) of $\geq 96\%$ can be achieved with this method.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic resolution of racemic 2-phenylbutyrate.


Applications in Research and Drug Development

The primary value of **(S)-(+)-2-Phenylbutyric acid** lies in its application as a chiral precursor in pharmaceutical manufacturing.

Key Intermediate for (S)-Indobufen Synthesis

(S)-(+)-2-Phenylbutyric acid is a crucial intermediate for the synthesis of the anti-platelet drug Indobufen.^[2] Research indicates that the (S)-enantiomer of Indobufen possesses significantly higher antithrombotic activity than its (R)-counterpart.^[2] Utilizing the enantiomerically pure (S)-

intermediate ensures the final API is also the desired stereoisomer, which can lead to a more effective drug with a better safety profile and reduced patient dosage.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic relationship of (S)-2-Phenylbutyric acid to Indobufen.

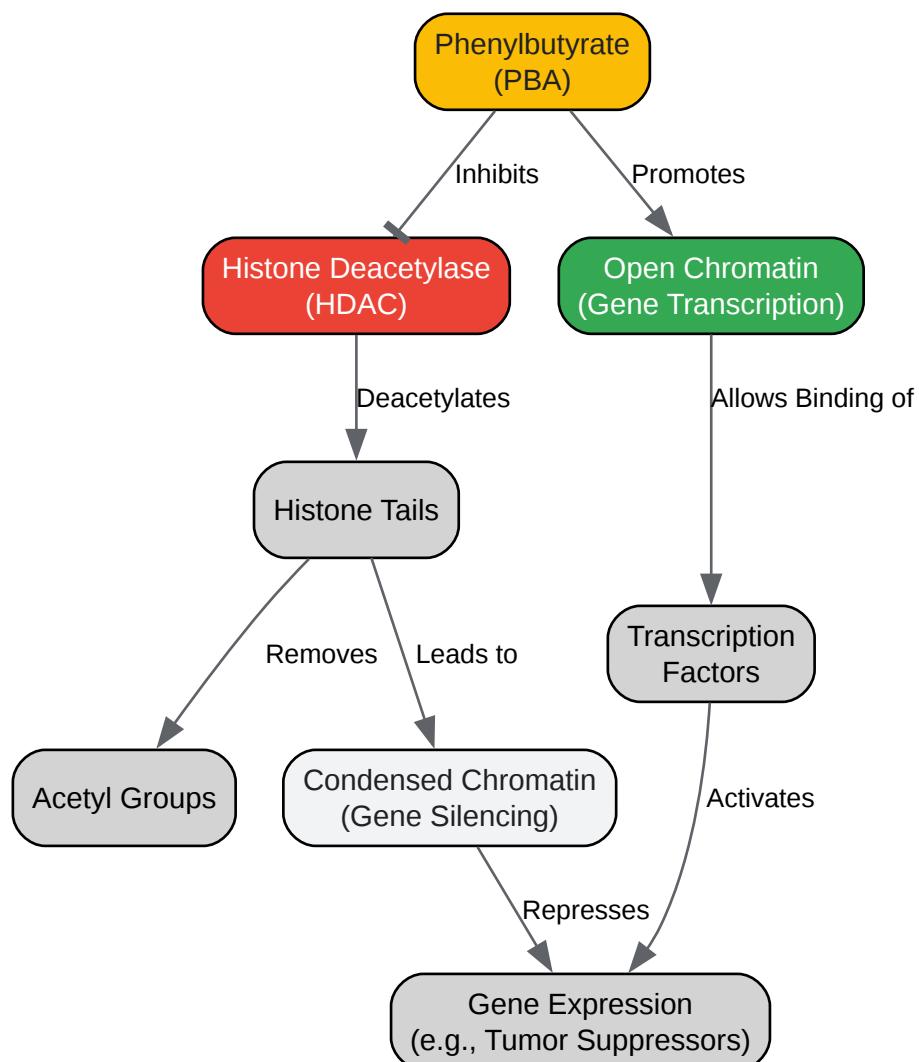
Other Applications

While the racemic mixture of 2-phenylbutyric acid (CAS 90-27-7) is used as an intermediate for drugs like Tamoxifen and Butethamate, the specific use of the (S)-enantiomer is most prominently documented for Indobufen.[\[2\]](#)[\[8\]](#) Additionally, due to its chiral nature, it can be employed as a chiral resolving agent to separate other racemic compounds.[\[7\]](#)

Biological Activity and Mechanism of Action (Inferred)

While specific biological data for **(S)-(+)-2-Phenylbutyric acid** is limited, the broader class of phenylbutyric acids (PBAs) has been studied extensively. The mechanisms described below are primarily attributed to 4-Phenylbutyric acid but provide a valuable context for the potential biological activities of related structures.

Histone Deacetylase (HDAC) Inhibition


Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs).[\[3\]](#)[\[14\]](#) HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, phenylbutyrate maintains a more open chromatin structure (hyperacetylation), which facilitates the transcription of various genes, including tumor suppressor genes.[\[3\]](#)[\[15\]](#) This mechanism is the basis for its investigation as an anti-cancer agent.[\[4\]](#)

Chemical Chaperone Activity

Phenylbutyrate can act as a chemical chaperone, assisting in the proper folding of misfolded proteins and stabilizing their conformation.[1][3] This action helps rescue proteins from degradation and can restore partial function, a mechanism explored for treating diseases like cystic fibrosis.[1]

Ammonia Scavenging

In the treatment of urea cycle disorders (UCDs), phenylbutyrate serves as an ammonia scavenger.[3][4] It is converted in the body to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine.[15] This molecule is then excreted in the urine, providing an alternative pathway for waste nitrogen excretion and thereby reducing toxic ammonia levels in the body.[3][15]

[Click to download full resolution via product page](#)

Caption: General mechanism of Phenylbutyrate as an HDAC inhibitor.

Analytical Methods

Accurate determination of optical purity is critical when working with chiral compounds. HPLC is the standard method for this analysis.

Experimental Protocol: Determination of Enantiomeric Excess by HPLC

This protocol provides a general method for separating the enantiomers of 2-phenylbutyric acid to determine the enantiomeric excess (ee) of a sample.[\[16\]](#)

Equipment and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector (254 nm).
- Chiral column (e.g., Daicel OD-H).
- Mobile Phase: Isopropanol/Hexane mixture (e.g., 5:95 v/v), potentially with 0.1% Trifluoroacetic acid (TFA).
- Sample of **(S)-(+) -2-Phenylbutyric acid** dissolved in the mobile phase.
- Racemic 2-phenylbutyric acid standard for reference.

Procedure:

- Prepare the mobile phase and equilibrate the chiral column at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[\[16\]](#)
- Inject a known concentration of the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.
- Inject the sample solution under the same conditions.
- Integrate the peak areas for both enantiomers in the resulting chromatogram.

- Calculate the enantiomeric excess (ee) using the following formula: $ee (\%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100$

Safety and Handling

(S)-(+)-2-Phenylbutyric acid requires careful handling in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.[6][10]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- GHS Pictogram: GHS07 (Exclamation mark).
- Signal Word: Warning.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[17][18]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[6][10]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[7][17] If swallowed, rinse mouth with water and call a physician.[18] In case of skin contact, wash off with soap and plenty of water.[17]

Conclusion

(S)-(+)-2-Phenylbutyric acid (CAS 4286-15-1) is a high-value chiral intermediate with a primary, well-established role in the pharmaceutical industry, particularly for the synthesis of the antithrombotic drug (S)-Indobufen. Its synthesis via enzymatic resolution offers an efficient and highly selective route to obtaining the optically pure compound. While it shares a structural class with biologically active molecules like 4-PBA, its main utility is derived from its specific stereochemical configuration, making it a critical component for asymmetric synthesis. This guide has provided the core technical data, experimental methodologies, and application context necessary for its effective use by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-(+)-2-Phenylbutyric acid | 4286-15-1 [smolecule.com]
- 2. CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis - Google Patents [patents.google.com]
- 3. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.be [fishersci.be]
- 7. chembk.com [chembk.com]
- 8. 2-Phenylbutyric Acid Manufacturer, Exporter in India [vandvpharma.com]
- 9. 2-Phenylbutyric acid | 90-27-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 13. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemicalbook.com [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [(S)-(+)-2-Phenylbutyric acid CAS number 4286-15-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363286#s-2-phenylbutyric-acid-cas-number-4286-15-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com